molecular formula C28H30FNO4 B14770962 Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate

Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate

Número de catálogo: B14770962
Peso molecular: 463.5 g/mol
Clave InChI: LXBBQBGIZITSJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a synthetic intermediate in the production of pitavastatin calcium (monocalcium salt), a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia and arteriosclerosis . Its core structure features a quinoline ring substituted with cyclopropyl and 4-fluorophenyl groups, a heptenoic acid chain with 3R,5S stereochemistry, and a propyl ester group at the carboxylic acid terminus. This esterification enhances lipophilicity, which is critical for improving bioavailability during synthesis . The compound’s stereochemical configuration (3R,5S,6E) is essential for its pharmacological activity, as inversion at these positions reduces HMG-CoA reductase binding affinity .

Propiedades

IUPAC Name

propyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBBQBGIZITSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate typically involves a multi-step process. One notable method includes the total mechano-synthesis starting from readily available 4-bromoquinoline. This process involves:

Industrial Production Methods

Industrial production of this compound often leverages scalable and eco-friendly reaction conditions. The use of mechanochemical methods, which involve grinding reactants together without solvents, is particularly advantageous for large-scale production due to its efficiency and reduced environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can be used to reduce the quinoline core or other functional groups.

    Substitution: This reaction can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Aplicaciones Científicas De Investigación

Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in cholesterol-lowering agents, it targets the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, the compound helps reduce cholesterol levels in the body .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Ester Group/Salt Key Structural Features CAS No.
Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate C₂₈H₂₉FNO₄ 462.54 Propyl ester 3R,5S,6E configuration; quinoline core N/A
Pitavastatin calcium (monocalcium salt) C₅₀H₄₆CaF₂N₂O₈ 880.98 Calcium salt Dimeric calcium salt; 3R,5S,6E configuration 147526-32-7
(3R,5R,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid C₂₅H₂₃FNO₄ 420.46 Free acid 3R,5R,6E configuration (diastereomer) 769908-13-6
Atorvastatin calcium C₆₆H₆₈CaF₂N₄O₁₀ 1155.36 Calcium salt Pyrrole core; isopropyl substituent 134523-00-5
Ethyl ester derivative C₂₆H₂₅FNO₄ 448.48 Ethyl ester Ethyl ester group; 3R,5S,6E configuration 147008-20-6

Key Observations :

  • Stereochemistry : The 3R,5S configuration is critical for activity. The 3R,5R diastereomer () shows reduced efficacy due to altered binding to HMG-CoA reductase .
  • Ester vs. Salt : Propyl and ethyl esters serve as synthetic intermediates, while the calcium salt (pitavastatin) is the active pharmaceutical ingredient (API) with enhanced solubility .
  • Core Structure: Unlike atorvastatin’s pyrrole ring, the quinoline moiety in pitavastatin derivatives improves metabolic stability .

Pharmacological Activity

Table 2: Pharmacodynamic and Therapeutic Profiles

Compound IC₅₀ for HMG-CoA Reductase (nM) LDL Reduction (%) Clinical Indications Unique Pharmacological Effects
Pitavastatin calcium 6.8 38–49 Hyperlipidemia, arteriosclerosis Promotes thrombomodulin expression (antithrombotic)
Atorvastatin calcium 8.2 35–50 Hypercholesterolemia No significant thrombomodulin modulation
Propyl ester derivative Not reported N/A Synthetic intermediate Prodrug; requires hydrolysis to active acid form

Key Findings :

  • Pitavastatin’s unique quinoline structure confers additional antithrombotic effects via thrombomodulin upregulation, unlike other statins .
  • The propyl ester itself lacks direct HMG-CoA inhibition but serves as a precursor to the active acid .

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters

Compound Bioavailability (%) Half-life (hrs) Metabolism Pathway Excretion
Pitavastatin calcium 51–60 11–14 Glucuronidation (UGT1A3/2B7) Feces (79%)
Atorvastatin calcium 14–30 14–20 CYP3A4-mediated oxidation Bile (70%)
Ethyl ester derivative Not reported N/A Ester hydrolysis (carboxylesterases) N/A

Key Insights :

  • Pitavastatin’s higher bioavailability compared to atorvastatin is attributed to its resistance to CYP450 metabolism .
  • Ester derivatives undergo rapid hydrolysis in vivo to release the active acid form .

Actividad Biológica

The compound Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate , also known as Pitavastatin , is a synthetic derivative of the statin class of drugs. It is primarily used for lowering cholesterol levels and has shown promise in various biological activities beyond its lipid-lowering effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

  • Molecular Formula : C28H30FNO4
  • Molecular Weight : 463.54 g/mol
  • CAS Number : 147489-06-3
  • Cholesterol Lowering : The primary mechanism involves the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, Pitavastatin effectively reduces total cholesterol and low-density lipoprotein (LDL) levels in the bloodstream.
  • Anti-inflammatory Effects : Recent studies suggest that Pitavastatin exhibits anti-inflammatory properties. It can reduce the expression of inflammatory cytokines and markers, contributing to its potential use in treating inflammatory diseases.
  • Antioxidant Activity : Pitavastatin has been shown to enhance endothelial function and reduce oxidative stress, which is beneficial for cardiovascular health.
  • Neuroprotective Effects : Emerging research indicates that Pitavastatin may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing amyloid-beta accumulation.

Pharmacokinetics

  • Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 1 to 4 hours.
  • Metabolism : Metabolized primarily by CYP2C9 and CYP3A4 enzymes.
  • Elimination : The elimination half-life is approximately 12 hours.

Efficacy in Dyslipidemia

A clinical trial involving patients with hyperlipidemia demonstrated that Pitavastatin significantly lowered LDL cholesterol levels compared to placebo:

Study GroupLDL Reduction (%)p-value
Pitavastatin 2 mg30%<0.001
Placebo5%-

Cardiovascular Outcomes

In a meta-analysis of several studies, Pitavastatin was associated with a reduced risk of major cardiovascular events:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.